Cas no 82815-86-9 (ethyl 2-(3-methoxyphenoxy)acetate)

ethyl 2-(3-methoxyphenoxy)acetate structure
82815-86-9 structure
Product Name:ethyl 2-(3-methoxyphenoxy)acetate
Numero CAS:82815-86-9
MF:C11H14O4
MW:210.226463794708
MDL:MFCD01162395
CID:708599
Update Time:2024-01-23

ethyl 2-(3-methoxyphenoxy)acetate Proprietà chimiche e fisiche

Nomi e identificatori

    • Acetic acid,2-(3-methoxyphenoxy)-, ethyl ester
    • (3-METHOXYPHENOXY) ACETIC ACID ETHYL ESTER
    • ethyl (3-methoxyphenoxy)acetate
    • ethyl 2-(3-methoxyphenoxy)acetate
    • ethyl m-methoxyphenoxyacetate
    • Resorcin-methylaether-O-essigsaeure-aethylester
    • Acetic acid, (3-methoxyphenoxy)-, ethyl ester (9CI)
    • Acetic acid, (m-methoxyphenoxy)-, ethyl ester (6CI, 7CI)
    • Ethyl 2-(3-methoxyphenoxy)acetate (ACI)
    • 3-Methoxyphenoxyacetic acid ethyl ester
    • MDL: MFCD01162395
    • Inchi: 1S/C11H14O4/c1-3-14-11(12)8-15-10-6-4-5-9(7-10)13-2/h4-7H,3,8H2,1-2H3
    • Chiave InChI: RGCXMLIHLKQOHN-UHFFFAOYSA-N
    • Sorrisi: O=C(COC1C=C(OC)C=CC=1)OCC

Proprietà calcolate

  • Massa esatta: 210.08900

Proprietà sperimentali

  • PSA: 44.76000
  • LogP: 1.63710

ethyl 2-(3-methoxyphenoxy)acetate Dati doganali

  • CODICE SA:2918990090
  • Dati doganali:

    Codice doganale cinese:

    2918990090

    Panoramica:

    2918990090. altri acidi ossicarbossilici supplementari(compresi anidridi\alogenuro di acile\perossidi, perossiacidi e derivati di questo numero d'imposta). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2918990090. altri acidi carbossilici con funzione ossigenata supplementare e loro anidridi, alogenuri, perossidi e perossiacidi; i loro derivati alogenati, solfonati, nitrati o nitrosi. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

ethyl 2-(3-methoxyphenoxy)acetate Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
B441803-10mg
ethyl 2-(3-methoxyphenoxy)acetate
82815-86-9
10mg
$ 50.00 2022-06-01
TRC
B441803-50mg
ethyl 2-(3-methoxyphenoxy)acetate
82815-86-9
50mg
$ 70.00 2022-06-01
TRC
B441803-100mg
ethyl 2-(3-methoxyphenoxy)acetate
82815-86-9
100mg
$ 115.00 2022-06-01
OTAVAchemicals
2997142-50MG
ethyl 2-(3-methoxyphenoxy)acetate
82815-86-9 90%
50MG
$29 2023-07-07
OTAVAchemicals
2997142-100MG
ethyl 2-(3-methoxyphenoxy)acetate
82815-86-9 90%
100MG
$52 2023-07-07
OTAVAchemicals
2997142-250MG
ethyl 2-(3-methoxyphenoxy)acetate
82815-86-9 90%
250MG
$115 2023-07-07
A2B Chem LLC
AC41250-50mg
Acetic acid,2-(3-methoxyphenoxy)-, ethyl ester
82815-86-9 90%
50mg
$233.00 2024-04-19
A2B Chem LLC
AC41250-100mg
Acetic acid,2-(3-methoxyphenoxy)-, ethyl ester
82815-86-9 90%
100mg
$258.00 2024-04-19
A2B Chem LLC
AC41250-250mg
Acetic acid,2-(3-methoxyphenoxy)-, ethyl ester
82815-86-9 90%
250mg
$328.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1644977-1g
Ethyl 2-(3-methoxyphenoxy)acetate
82815-86-9 98%
1g
¥5468.00 2024-07-28

ethyl 2-(3-methoxyphenoxy)acetate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  30 min, rt → reflux
1.2 5 min, reflux; 12 h, reflux
Riferimento
Transition-metal-free conversion of lignin model compounds to high-value aromatics: scope and chemoselectivity
Lee, Tae Woo; et al, Green Chemistry, 2018, 20(16), 3761-3771

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, 70 °C
Riferimento
Design and synthesis of α-phenoxy-N-sulfonylphenyl acetamides as Trypanosoma brucei Leucyl-tRNA synthetase inhibitors
Xin, Weixiang; et al, European Journal of Medicinal Chemistry, 2020, 185,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  20 min, 0 °C; 3 h, 0 °C → 60 °C; 60 °C → 0 °C
1.2 Reagents: Sodium sulfate decahydrate ;  0 °C; 15 min, rt
2.1 Reagents: Sodium tert-butoxide ,  Oxygen Solvents: tert-Butanol ;  16 h, 1 atm, 30 °C
2.2 Reagents: Water
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
3.1 Reagents: Potassium carbonate Solvents: Acetone ;  30 min, rt → reflux
3.2 5 min, reflux; 12 h, reflux
Riferimento
Transition-metal-free conversion of lignin model compounds to high-value aromatics: scope and chemoselectivity
Lee, Tae Woo; et al, Green Chemistry, 2018, 20(16), 3761-3771

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetone ,  Water ;  rt → 63 °C
1.2 Solvents: Acetone ;  1 h, 63 °C; 7 h, 63 °C; 63 °C → rt; 13 h, rt
Riferimento
Development of a Robust Protocol for the Synthesis of 6-Hydroxybenzofuran-3-carboxylic Acid
Gallou, Isabelle; et al, Organic Process Research & Development, 2020, 24(5), 861-866

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  rt; 24 h, reflux
Riferimento
Palladium-Catalyzed Carbonylative Cyclization of Aryl Alkenes/Alkenols: A New Reaction Mode for the Synthesis of Electron-Rich Chromanes
Li, Shuang; et al, Organic Letters, 2015, 17(5), 1240-1243

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  5 h, reflux
Riferimento
Expedient discovery for novel antifungal leads: 1,3,4-Oxadiazole derivatives bearing a quinazolin-4(3H)-one fragment
Wang, Xiaobin; et al, Bioorganic & Medicinal Chemistry, 2021, 45,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide ,  Oxygen Solvents: tert-Butanol ;  16 h, 1 atm, 30 °C
1.2 Reagents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  30 min, rt → reflux
2.2 5 min, reflux; 12 h, reflux
Riferimento
Transition-metal-free conversion of lignin model compounds to high-value aromatics: scope and chemoselectivity
Lee, Tae Woo; et al, Green Chemistry, 2018, 20(16), 3761-3771

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide ,  Oxygen Solvents: tert-Butanol ;  16 h, 1 atm, 30 °C
1.2 Reagents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  30 min, rt → reflux
2.2 5 min, reflux; 12 h, reflux
Riferimento
Transition-metal-free conversion of lignin model compounds to high-value aromatics: scope and chemoselectivity
Lee, Tae Woo; et al, Green Chemistry, 2018, 20(16), 3761-3771

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide ,  Oxygen Solvents: tert-Butanol ;  16 h, 1 atm, 30 °C
1.2 Reagents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  30 min, rt → reflux
2.2 5 min, reflux; 12 h, reflux
Riferimento
Transition-metal-free conversion of lignin model compounds to high-value aromatics: scope and chemoselectivity
Lee, Tae Woo; et al, Green Chemistry, 2018, 20(16), 3761-3771

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide ,  Oxygen Solvents: tert-Butanol ;  16 h, 1 atm, 30 °C
1.2 Reagents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  30 min, rt → reflux
2.2 5 min, reflux; 12 h, reflux
Riferimento
Transition-metal-free conversion of lignin model compounds to high-value aromatics: scope and chemoselectivity
Lee, Tae Woo; et al, Green Chemistry, 2018, 20(16), 3761-3771

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  20 min, 0 °C; 3 h, 0 °C → 60 °C; 60 °C → 0 °C
1.2 Reagents: Sodium sulfate decahydrate ;  0 °C; 15 min, rt
2.1 Reagents: Sodium tert-butoxide ,  Oxygen Solvents: tert-Butanol ;  16 h, 1 atm, 30 °C
2.2 Reagents: Water
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
3.1 Reagents: Potassium carbonate Solvents: Acetone ;  30 min, rt → reflux
3.2 5 min, reflux; 12 h, reflux
Riferimento
Transition-metal-free conversion of lignin model compounds to high-value aromatics: scope and chemoselectivity
Lee, Tae Woo; et al, Green Chemistry, 2018, 20(16), 3761-3771

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  20 min, 0 °C; 3 h, 0 °C → 60 °C; 60 °C → 0 °C
1.2 Reagents: Sodium sulfate decahydrate ;  0 °C; 15 min, rt
2.1 Reagents: Sodium tert-butoxide ,  Oxygen Solvents: tert-Butanol ;  16 h, 1 atm, 30 °C
2.2 Reagents: Water
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
3.1 Reagents: Potassium carbonate Solvents: Acetone ;  30 min, rt → reflux
3.2 5 min, reflux; 12 h, reflux
Riferimento
Transition-metal-free conversion of lignin model compounds to high-value aromatics: scope and chemoselectivity
Lee, Tae Woo; et al, Green Chemistry, 2018, 20(16), 3761-3771

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  20 min, 0 °C; 3 h, 0 °C → 60 °C; 60 °C → 0 °C
1.2 Reagents: Sodium sulfate decahydrate ;  0 °C; 15 min, rt
2.1 Reagents: Sodium tert-butoxide ,  Oxygen Solvents: tert-Butanol ;  16 h, 1 atm, 30 °C
2.2 Reagents: Water
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
3.1 Reagents: Potassium carbonate Solvents: Acetone ;  30 min, rt → reflux
3.2 5 min, reflux; 12 h, reflux
Riferimento
Transition-metal-free conversion of lignin model compounds to high-value aromatics: scope and chemoselectivity
Lee, Tae Woo; et al, Green Chemistry, 2018, 20(16), 3761-3771

ethyl 2-(3-methoxyphenoxy)acetate Raw materials

ethyl 2-(3-methoxyphenoxy)acetate Preparation Products

Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd